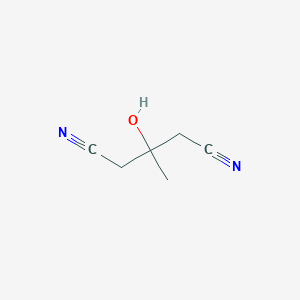
4,4-Dimethyl-3-oxopentanoic acid
Overview
Description
4,4-Dimethyl-3-oxopentanoic acid is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as Methyl 4,4-dimethyl-3-oxovalerate, Methyl 4,4-dimethyl-3-oxopentanoate, Methyl pivaloylacetate, Methyl 4,4,4-trimethyl-3-oxobutanoate, and Methyl 3-oxo-4,4-dimethylpentanoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 144.168 Da .Scientific Research Applications
Mass Spectrometric Characterization
- Application : Mass spectrometric characterization of 4-oxopentanoic acid (Kanawati et al., 2008)
- Details : Employed electrospray ionization for characterization, elucidating fragmentation pathways using density functional theory. Useful in understanding small organic compounds' behavior in mass spectrometry. Read more
- Application : Crystallography of 4-oxopentanoic acid (Hachuła et al., 2013)
- Details : Describes the planar structure and hydrogen bond interactions of 4-oxopentanoic acid in crystal form. This analysis aids in understanding its structural properties. Read more
- Application : Synthesis of furandione system (Coppola & Damon, 1990)
- Details : Demonstrates the reaction of 4,4-dimethyl-3-oxobutanoic/pentanoic acid esters in producing furandione, highlighting its role in organic synthesis. Read more
- Application : Formation of γ-Keto Esters (Ronsheim et al., 2003)
- Details : Utilizes methyl 4,4-dimethyl-3-oxopentanoate in the alkylation process, showing its importance in producing keto esters. Read more
- Application : Interaction with pyruvate kinase (Chalkley & Bloxham, 1976)
- Details : Investigates the alkylation of pyruvate kinase by 4-oxopentanoic acid, providing insights into biochemical reactions involving this acid. Read more
- Application : Isotopomer synthesis (Shrestha‐Dawadi & Lugtenburg, 2003)
- Details : Describes the synthesis of isotopomers of 5-aminolevulinic acid, derived from 4-oxopentanoic acid, for use in studying biologically active porphyrins. Read more
- Application : Study in Glucose Transporter Type I Deficiency (G1D) Syndrome (Kallem et al., 2021)
- Details : Used for the quantitative determination of 3-oxopentanoic acid in plasma, contributing to metabolic research, especially in G1D syndrome. Read more
Properties
IUPAC Name |
4,4-dimethyl-3-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)5(8)4-6(9)10/h4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERBIZCKDIJEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502216 | |
| Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72531-41-0 | |
| Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester](/img/structure/B3056511.png)




